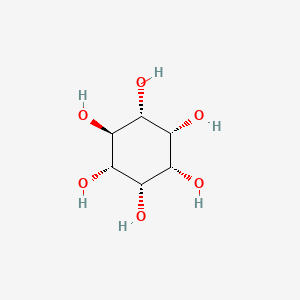

An inositol

Cat. No. B1677586

Key on ui cas rn:

87-89-8

M. Wt: 180.16 g/mol

InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08889921B2

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

inositols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

17%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([OH:12])[CH:6]([OH:7])[CH:5]([OH:8])[CH:4]([OH:9])[CH:3]([OH:10])[CH:2]1[OH:11].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B(OB([O-])[O-])([O-])[O-]>O.[Ni]>[C@@H:6]1([OH:7])[C@@H:5]([OH:8])[C@H:4]([OH:9])[C@@H:3]([OH:10])[C@H:2]([OH:11])[C@H:1]1[OH:12] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

inositols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Five

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])OB([O-])[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

97.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

near reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the nickel, scyllitol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scyllitol diborate is then crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated in 17-20% yield and >99% HPLC purity (AUC)

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

each were sampled for analysis after 1, 2, and 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 17% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08889921B2

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

inositols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

17%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([OH:12])[CH:6]([OH:7])[CH:5]([OH:8])[CH:4]([OH:9])[CH:3]([OH:10])[CH:2]1[OH:11].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B(OB([O-])[O-])([O-])[O-]>O.[Ni]>[C@@H:6]1([OH:7])[C@@H:5]([OH:8])[C@H:4]([OH:9])[C@@H:3]([OH:10])[C@H:2]([OH:11])[C@H:1]1[OH:12] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

inositols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Five

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])OB([O-])[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

97.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

near reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the nickel, scyllitol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scyllitol diborate is then crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated in 17-20% yield and >99% HPLC purity (AUC)

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

each were sampled for analysis after 1, 2, and 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 17% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08889921B2

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

inositols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

scyllitol diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

diborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

17%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([OH:12])[CH:6]([OH:7])[CH:5]([OH:8])[CH:4]([OH:9])[CH:3]([OH:10])[CH:2]1[OH:11].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B(OB([O-])[O-])([O-])[O-]>O.[Ni]>[C@@H:6]1([OH:7])[C@@H:5]([OH:8])[C@H:4]([OH:9])[C@@H:3]([OH:10])[C@H:2]([OH:11])[C@H:1]1[OH:12] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

inositols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C(C(C1O)O)O)O)O)O

|

Step Five

[Compound]

|

Name

|

scyllitol diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

diborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])OB([O-])[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

97.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

near reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the nickel, scyllitol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scyllitol diborate is then crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated in 17-20% yield and >99% HPLC purity (AUC)

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

each were sampled for analysis after 1, 2, and 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 17% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |